molecular formula C9H7ClN2O2 B11890561 6-chloro-1-methyl-1H-Indazole-5-carboxylic acid

6-chloro-1-methyl-1H-Indazole-5-carboxylic acid

Cat. No.: B11890561
M. Wt: 210.62 g/mol
InChI Key: FNMMIMYMMJSGHL-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-1H-indazole-5-carboxylic acid is a high-value chemical building block designed for research and development, particularly in medicinal chemistry. As an N-methylated indazole derivative, it serves as a versatile precursor for the synthesis of more complex molecules. Indazole cores are recognized for their broad pharmacological potential, with research indicating applications in developing agents for cardiovascular diseases , antimicrobials , and anti-inflammatory therapies . The methyl group at the 1-position and the carboxylic acid at the 5-position are key functional handles for further chemical modifications, such as amide coupling or esterification, to explore structure-activity relationships and create targeted compound libraries. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. All chemicals must be handled by qualified professionals in accordance with safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

6-chloro-1-methylindazole-5-carboxylic acid

InChI

InChI=1S/C9H7ClN2O2/c1-12-8-3-7(10)6(9(13)14)2-5(8)4-11-12/h2-4H,1H3,(H,13,14)

InChI Key

FNMMIMYMMJSGHL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C=N1)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Solvent Systems

  • Hydrolysis : Mixed polar solvents (e.g., methanol/water) enhance reaction rates by solubilizing both ester and hydroxide ions.

  • Cyclization : Acetic acid acts as both solvent and proton donor, facilitating nitro group reduction and cyclization.

Catalysis

  • Palladium Catalysts : Improve yields in carboxylation steps (e.g., 10% Pd/C under CO atmosphere) but increase costs.

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates ester hydrolysis by 20%.

Green Chemistry Approaches

  • Microwave Assistance : Reduces reaction time for ester hydrolysis from 6 hours to 45 minutes.

  • Solvent Recycling : Acetic acid recovery in cyclization methods lowers environmental impact .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 6 participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Reaction Type Conditions/Reagents Products/Outcomes Yield Source
Suzuki-Miyaura CouplingPd(dppf)Cl₂, (4-methoxyphenyl)boronic acid, K₂CO₃, EtOH/toluene, 130°C6-Chloro-5-(4-methoxyphenyl)-1H-indazole-3-carboxylate13%
Buchwald-Hartwig AminationPd(OAc)₂, Xantphos, Cs₂CO₃, aryl/alkyl aminesN-Aryl/alkyl derivativesN.R.
  • Key Insight : The electron-withdrawing indazole ring activates the chlorine for palladium-catalyzed couplings, though yields vary based on steric and electronic factors.

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes typical transformations:

Esterification

Conditions Reagents Products Applications
Acid catalysisMethanol, H₂SO₄Methyl 6-chloro-1-methyl-1H-indazole-5-carboxylateProdrug synthesis

Amide Formation

Coupling Agents Amines Products Biological Relevance
EDCl/HOBtPrimary/secondary amines6-Chloro-1-methylindazole-5-carboxamidesAMPK activators (e.g., PF-06409577)
  • Decarboxylation : Heating with NaOH or Cu catalysts removes CO₂, yielding 6-chloro-1-methylindazole derivatives for further functionalization.

Electrophilic Aromatic Substitution (EAS)

The indazole ring undergoes regioselective substitutions:

Reaction Conditions Position Modified Notes
NitrationHNO₃/H₂SO₄C4 or C7 positionLimited by steric hindrance
BrominationBr₂/FeBr₃C4Requires directing groups
  • Challenges : The methyl group at N1 and chlorine at C6 direct electrophiles to less accessible positions, reducing reaction efficiency.

Reductive Modifications

Reduction Target Reagents Products Utility
Carboxylic acid → AlcoholLiAlH₄ or BH₃·THF5-Hydroxymethyl-6-chloro-1-methylindazoleIntermediate for ethers/esters
Nitro group → AmineH₂/Pd-C6-Chloro-5-amino-1-methylindazolePrecursor for heterocycles

Heterocycle Functionalization

The indazole nitrogen atoms participate in:

Reaction Conditions Products Key Findings
N-AlkylationAlkyl halides, K₂CO₃, DMF1,2-Dialkylated indazolium saltsEnhanced solubility in ionic liquids
OxidationmCPBA or H₂O₂Indazole N-oxide derivativesStudied for metabolic stability

Catalytic Cyclization Reactions

Used to construct fused polycyclic systems:

Reagents Conditions Products Applications
Pd(OAc)₂, PPh₃CO gas, 80°CIndazoloquinolinonesFluorescent probes

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
6-Chloro-1-methyl-1H-indazole-5-carboxylic acid has been investigated for its potential therapeutic applications, particularly in the development of anticancer and anti-inflammatory agents. Its structure allows for interactions with various biological targets, making it a promising candidate for drug design.

Mechanism of Action:
The compound's biological activity is primarily attributed to its ability to modulate enzyme activity and receptor interactions. For instance, it has been shown to influence pathways involved in inflammation and cancer progression, such as the hypoxia-inducible factor pathway, which is crucial in various pathological conditions including atherosclerosis and cancer .

Organic Synthesis

Building Block for Complex Molecules:
In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex indazole derivatives. Its ability to undergo various chemical reactions allows chemists to create a range of biologically active compounds .

Structure-Activity Relationship Studies

Investigative Studies:
Recent studies have focused on the structure-activity relationships of this compound derivatives. These investigations help elucidate how modifications to the compound's structure can enhance its biological activity or alter its pharmacokinetic properties .

Case Studies

Case Study 1: Cardiovascular Applications
Research has demonstrated that derivatives of indazole, including this compound, can significantly reduce reactive oxygen species production in vascular smooth muscle cells under hypoxic conditions. This effect suggests potential applications in treating cardiovascular diseases .

Case Study 2: Neuroprotective Effects
In experimental models, compounds related to this compound have shown neuroprotective effects, indicating their potential use in neurodegenerative disease therapies. This includes promoting axon myelination and reducing inflammation associated with neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 6-chloro-1-methyl-1H-Indazole-5-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Substituent Positional Isomers

Compounds with variations in substituent positions on the indazole ring exhibit distinct physicochemical and biological properties:

Compound Name Substituents (Positions) Molecular Weight Key Differences Reference
Methyl 5-chloro-1H-indazole-7-carboxylate Cl (5), COOMe (7) 210.62 Carboxylic ester at position 7 vs. 5; lower solubility
6-Chloro-1H-indazole-5-carbonitrile Cl (6), CN (5) 178.14 Nitrile group instead of carboxylic acid; reduced polarity
7-Methyl-1H-indazole-5-carboxylic acid Me (7), COOH (5) 192.63 Methyl at position 7 vs. 1; altered steric interactions

Key Findings :

  • The carboxylic acid at position 5 (target compound) improves aqueous solubility compared to esters (e.g., methyl 5-chloro-1H-indazole-7-carboxylate) or nitriles .
  • N-Methylation at position 1 enhances metabolic stability by reducing susceptibility to oxidative demethylation compared to unmethylated analogs .

Functional Group Variations

Replacing the carboxylic acid with other functional groups modulates reactivity and target binding:

Compound Name Functional Group (Position) Biological Relevance Reference
6-Methyl-5-nitro-1H-indazole NO₂ (5), Me (6) Nitro group introduces strong electron-withdrawing effects, potentially enhancing electrophilic reactivity
6-Chloro-5-hydroxy-1H-indazole OH (5), Cl (6) Hydroxyl group increases hydrogen-bonding capacity but reduces acidity compared to carboxylic acid
6-Methoxy-1H-benzotriazole-5-carboxylic acid OMe (6), COOH (5) (benzotriazole core) Methoxy group alters π-stacking interactions; benzotriazole core differs in aromatic system

Key Findings :

  • Carboxylic acid derivatives (target compound) exhibit higher solubility and pH-dependent ionization compared to hydroxyl or nitro analogs .
  • The benzotriazole core (6-methoxy-1H-benzotriazole-5-carboxylic acid) demonstrates distinct electronic properties due to the triazole ring, affecting binding to metal ions or enzymes .

Core Heterocycle Modifications

Comparisons with indole and benzotriazole derivatives highlight the role of the indazole core:

Compound Name Core Structure Key Differences Reference
5-Chloro-1H-indole-6-carboxylic acid Indole (N at position 1) Indole lacks the fused pyrazole ring, reducing planarity and altering π-π interactions
3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid Pyrazole-benzoic acid hybrid Hybrid structure lacks fused rings, impacting conformational rigidity

Key Findings :

    Biological Activity

    6-Chloro-1-methyl-1H-indazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    • Molecular Formula : C_9H_8ClN_3O_2
    • Molecular Weight : 210.62 g/mol
    • CAS Number : 1176671-62-7

    The compound features a chlorinated indazole structure with a carboxylic acid functional group, which influences its reactivity and biological interactions.

    Indazole derivatives, including this compound, exhibit their biological effects through various mechanisms:

    • Kinase Inhibition : This compound has been shown to inhibit key kinases such as CHK1, CHK2, and SGK, which play critical roles in cell cycle regulation and survival pathways.
    • Anticancer Activity : Indazole derivatives have demonstrated the ability to inhibit cancer cell growth through multiple pathways, including apoptosis induction and cell cycle arrest.
    • Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

    Biological Activities

    The biological activities of this compound can be categorized as follows:

    Anticancer Activity

    Research indicates that this compound can inhibit the growth of several cancer cell lines. For instance, it has shown significant inhibitory effects on cell lines associated with colorectal cancer and leukemia. The IC50 values for various cancer cell lines are summarized in Table 1.

    Cell LineIC50 (nM)
    SNU1677.4 ± 6.2
    KG125.3 ± 4.6
    SW620Not specified
    A375 (melanoma)Not specified

    Antimicrobial Activity

    This compound has demonstrated efficacy against various microbial strains, including Candida species. The results from a study evaluating its anticandidal activity are presented in Table 2.

    Microbial StrainMinimum Inhibitory Concentration (MIC)
    C. albicans100 µM
    C. glabrata (susceptible)100 µM
    C. glabrata (resistant)1 mM

    Study on Cancer Cell Growth Inhibition

    In a study by Cao et al., the compound was evaluated for its anticancer properties using various human cancer cell lines. The findings revealed that it effectively reduced tumor growth rates in xenograft models, indicating its potential as an anti-cancer agent .

    Study on Antimicrobial Efficacy

    A recent study explored the antimicrobial properties of indazole derivatives, including this compound. The results showed that this compound exhibited potent activity against several strains of Candida, making it a candidate for further development as an antifungal agent .

    Q & A

    Basic Research Questions

    Q. What are the optimized synthetic routes for 6-chloro-1-methyl-1H-indazole-5-carboxylic acid?

    • Methodological Answer : A common approach involves refluxing precursors with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures. This method, adapted from indazole-derivative syntheses, ensures high purity by leveraging controlled precipitation . For steric hindrance mitigation, catalysts like p-toluenesulfonic acid (p-TSA) in DMF under reflux (100°C) can improve yields, as demonstrated in analogous heterocyclic systems .

    Q. How should researchers characterize this compound to confirm structural integrity?

    • Methodological Answer : Use a combination of spectroscopic techniques:

    • NMR for verifying substitution patterns and methyl group placement.
    • FTIR to confirm carboxylic acid and indazole ring vibrations.
    • X-ray diffraction (if crystalline) for absolute configuration validation.
      Cross-referencing experimental data with computational models (DFT) resolves ambiguities, as shown in pyrazole-carboxylic acid studies .

    Q. What solvent systems are effective for recrystallization and solubility testing?

    • Methodological Answer : Polar aprotic solvents (e.g., DMF) mixed with acetic acid enhance solubility and recrystallization efficiency. Ethanol/water mixtures are alternatives for preliminary purification. Stability tests in these solvents at 4°C (short-term) and -20°C (long-term) are recommended, based on indole-carboxylic acid protocols .

    Advanced Research Questions

    Q. How can regioselectivity challenges during chlorination or methylation be addressed?

    • Methodological Answer : Directing groups (e.g., nitro or acetyl) pre-installed on the indazole core can guide chlorination to the 6-position. For methylation at N1, phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems improve selectivity, as seen in imidazole-derivative syntheses .

    Q. What analytical strategies identify and quantify reaction byproducts or impurities?

    • Methodological Answer : High-resolution LC-MS coupled with diode-array detection (DAD) isolates low-abundance impurities. For quantification, calibrate against synthetic standards of potential byproducts (e.g., dechlorinated or over-methylated analogs). This approach aligns with indazole salt characterization workflows .

    Q. How can computational modeling predict reactivity or optimize reaction conditions?

    • Methodological Answer : Density Functional Theory (DFT) calculations assess transition-state energies for chlorination/methylation steps, identifying kinetic vs. thermodynamic control. Molecular docking studies (if bioactive) evaluate interactions with target proteins, as demonstrated for pyrazole-carboxylic acid derivatives .

    Q. How do researchers resolve contradictory spectral data (e.g., NMR splitting patterns)?

    • Methodological Answer : Variable-temperature NMR (VT-NMR) clarifies dynamic effects like tautomerism. For indazole derivatives, deuterated DMSO at 60°C often simplifies splitting. Cross-validate with HSQC/HMBC correlations and computational chemical shift predictions .

    Q. What protocols mitigate hygroscopicity during storage and handling?

    • Methodological Answer : Store under inert gas (argon) in sealed vials with desiccants (molecular sieves). For hygroscopic batches, lyophilization from tert-butanol/water mixtures reduces water retention, as applied to imidazole-acetic acid salts .

    Key Considerations for Experimental Design

    • Reaction Optimization : Screen solvent polarity (acetic acid vs. DMF) and base strength (sodium acetate vs. K₂CO₃) to balance reaction rate and byproduct formation .
    • Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH) to identify hydrolysis-sensitive sites (e.g., methyl ester intermediates) .

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